n-(Piperidin-4-yl)quinolin-5-amine
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Overview
Description
N-(Piperidin-4-yl)quinolin-5-amine is a chemical compound that features a quinoline ring system substituted with a piperidine moiety at the fourth position. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoline and piperidine rings in its structure imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
N-piperidin-4-ylquinolin-5-amine is a compound that has been studied for its potential therapeutic applications . . Piperidine derivatives, which include N-piperidin-4-ylquinolin-5-amine, have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that the compound may interact with a variety of targets depending on the specific therapeutic application.
Mode of Action
It is known that piperidine derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some piperidine derivatives have been found to interact with cell walls and DNA gyrase , which could potentially be a mode of action for N-piperidin-4-ylquinolin-5-amine.
Biochemical Pathways
Given the broad range of therapeutic applications of piperidine derivatives , it is likely that this compound affects multiple biochemical pathways
Result of Action
Given the broad range of therapeutic applications of piperidine derivatives , it is likely that this compound has diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-4-yl)quinolin-5-amine typically involves the reaction of quinoline derivatives with piperidine under specific conditions. One common method involves the nucleophilic substitution of a halogenated quinoline derivative with piperidine. For example, 4-chloroquinoline can be reacted with piperidine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction is typically carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-4-yl)quinolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Piperidin-4-yl)quinolin-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-containing heterocycle with a wide range of biological activities.
Piperidine: A six-membered nitrogen-containing ring commonly found in pharmaceuticals.
Quinolinyl-pyrazoles: Compounds with both quinoline and pyrazole rings, known for their pharmacological properties.
Uniqueness
N-(Piperidin-4-yl)quinolin-5-amine is unique due to the combination of quinoline and piperidine rings in its structure. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-piperidin-4-ylquinolin-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-4-13-12(3-2-8-16-13)14(5-1)17-11-6-9-15-10-7-11/h1-5,8,11,15,17H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXKHPMEVPDLGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC=CC3=C2C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1183361-32-1 |
Source
|
Record name | N-(piperidin-4-yl)quinolin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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